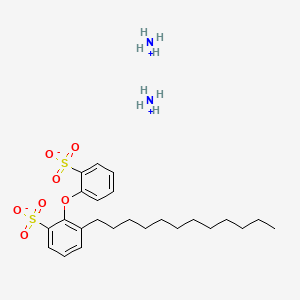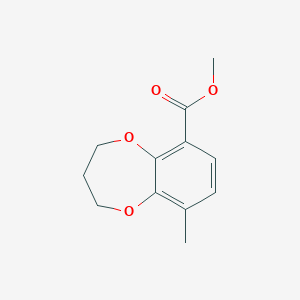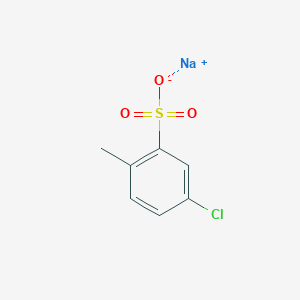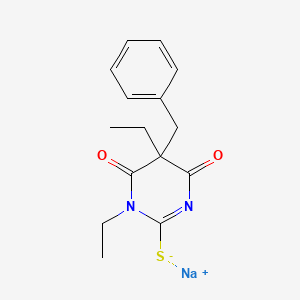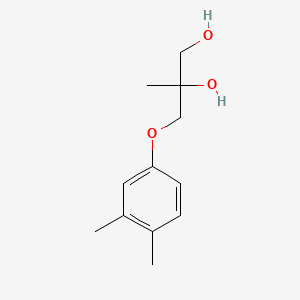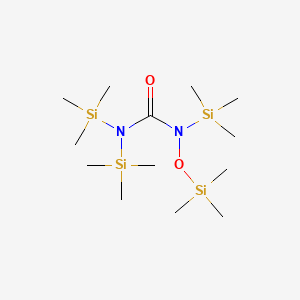
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- is a chemical compound with the molecular formula C13H36N2O2Si4 and a molecular weight of 364.78 g/mol . This compound is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume . These properties make the compound useful in various applications, particularly in organic synthesis and material science.
Preparation Methods
The synthesis of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- typically involves the reaction of urea with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the trimethylsilyl groups can be hydrolyzed to form silanols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trimethylsilyl groups.
Common reagents used in these reactions include trimethylsilyl chloride, water, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- has a wide range of applications in scientific research:
Biology: The compound can be used in the modification of biomolecules to enhance their stability and solubility.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- is primarily based on the properties of the trimethylsilyl groups. These groups can protect reactive sites on molecules, thereby preventing unwanted side reactions. The compound can also act as a stabilizing agent for reactive intermediates, facilitating their use in various chemical reactions .
Comparison with Similar Compounds
Similar compounds to urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- include other trimethylsilyl derivatives such as:
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Bis(trimethylsilyl)acetamide: Commonly used in the derivatization of compounds for gas chromatography.
Tetramethylsilane: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy.
The uniqueness of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- lies in its combination of urea and multiple trimethylsilyl groups, which provide both stability and reactivity, making it a versatile reagent in various applications.
Properties
CAS No. |
64521-18-2 |
|---|---|
Molecular Formula |
C13H36N2O2Si4 |
Molecular Weight |
364.78 g/mol |
IUPAC Name |
1,1,3-tris(trimethylsilyl)-3-trimethylsilyloxyurea |
InChI |
InChI=1S/C13H36N2O2Si4/c1-18(2,3)14(17-21(10,11)12)13(16)15(19(4,5)6)20(7,8)9/h1-12H3 |
InChI Key |
LMLBEVJWYBBWJM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C(=O)N([Si](C)(C)C)[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)
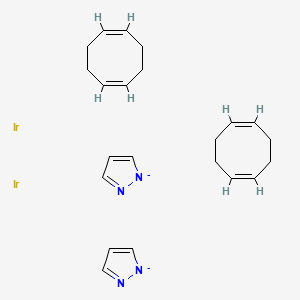
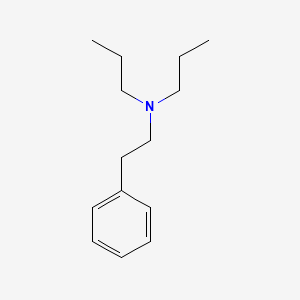
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)

